1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1550059-18-1
VCID: VC7301793
InChI: InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15)
SMILES: C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F
Molecular Formula: C10H10F2N2O2
Molecular Weight: 228.199

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one

CAS No.: 1550059-18-1

Cat. No.: VC7301793

Molecular Formula: C10H10F2N2O2

Molecular Weight: 228.199

* For research use only. Not for human or veterinary use.

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one - 1550059-18-1

Specification

CAS No. 1550059-18-1
Molecular Formula C10H10F2N2O2
Molecular Weight 228.199
IUPAC Name 1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one
Standard InChI InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15)
Standard InChI Key XKXDDMUFGMELHG-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F

Introduction

Structural Characteristics and Molecular Properties

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one belongs to the imidazolidinone class of organic compounds, which feature a five-membered ring containing two nitrogen atoms. The phenyl group at the 4-position is further substituted with a difluoromethoxy moiety (–OCF₂H), introducing both electronic and steric modifications to the parent structure. The molecular formula is C₁₀H₁₀F₂N₂O₂, with a molecular weight of 228.199 g/mol and a CAS registry number of 1550059-18-1.

The difluoromethoxy group contributes to the compound’s polarity and metabolic stability, as the fluorine atoms enhance electronegativity and reduce susceptibility to oxidative degradation. Crystallographic studies of analogous compounds, such as methyl 4-[4-(difluoromethoxy)phenyl] derivatives, reveal planar aromatic systems with hydrogen-bonding interactions stabilizing the molecular packing . These structural insights suggest that 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one may exhibit similar solid-state behavior, though experimental data remain limited.

Synthetic Methodologies

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one typically involves multi-step organic transformations. A general approach includes:

  • Introduction of the Difluoromethoxy Group: Starting from 4-hydroxyphenyl precursors, fluorination agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are employed to replace hydroxyl groups with difluoromethoxy functionalities .

  • Cyclization to Form the Imidazolidinone Core: Condensation of the substituted phenylamine with carbonyl compounds (e.g., urea or phosgene) under basic conditions forms the imidazolidin-2-one ring. For example, reaction with 1,2-diaminoethane derivatives facilitates ring closure .

Biological Activity and Mechanistic Insights

β-Secretase (BACE1) Inhibition

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one has shown promise as a β-secretase (BACE1) inhibitor, a therapeutic target for Alzheimer’s disease. BACE1 catalyzes the cleavage of amyloid precursor protein (APP) to generate amyloid-β peptides, which aggregate into neurotoxic plaques. Structural analogs of this compound demonstrate competitive inhibition by occupying the enzyme’s active site, as evidenced by molecular docking studies . The difluoromethoxy group may enhance binding affinity through hydrophobic interactions with BACE1’s substrate pocket.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityKey Structural Features
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-oneBACE1 inhibitionDifluoromethoxy, imidazolidinone
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideKinase inhibitionThiadiazole, acetamide linker
1-(2-Chloroethyl)imidazolidin-2-oneAnticandidal activityChloroethyl substituent

The difluoromethoxy group distinguishes 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one from other imidazolidinones, offering a balance of lipophilicity and electronic effects conducive to blood-brain barrier penetration.

Future Directions and Challenges

  • Optimization of Synthetic Routes: Developing one-pot methodologies or flow chemistry approaches could improve yield and scalability.

  • In Vivo Efficacy Studies: Rodent models of Alzheimer’s disease are critical for validating BACE1 inhibition and cognitive outcomes.

  • Safety Profiling: Comprehensive toxicological assessments are needed to advance this compound to preclinical trials.

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